2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Description
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H22ClN3OS and its molecular weight is 459.99. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Chemical synthesis and biological activity studies are foundational research applications for compounds like "2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone". For instance, the synthesis of novel 1H-indole derivatives, including structurally similar compounds, has been reported to exhibit significant antimicrobial activity against various pathogens. This indicates the potential for such compounds to serve as leads in the development of new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Catalytic Applications
Research on the amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems suggests the relevance of imidazole-based compounds in catalysis. These findings demonstrate how imidazole derivatives can facilitate the synthesis of complex molecules, highlighting their utility in organic synthesis and pharmaceutical manufacturing (The Journal of Organic Chemistry, 2001).
Antifungal and Antibacterial Properties
Compounds with the imidazole moiety have been extensively studied for their antifungal and antibacterial properties. The synthesis of imidazol-1-yl derivatives and their evaluation against microbial pathogens underline the significance of such molecules in developing new therapeutic agents. These studies provide a foundation for further research into the antimicrobial potential of novel compounds (Arzneimittel-Forschung, 1992).
Antioxidant Properties
Investigations into the antioxidant activity of thiazole analogues possessing urea, thiourea, and selenourea functionality reveal the potential of these compounds to mitigate oxidative stress. This research suggests a promising avenue for the application of similar compounds in addressing oxidative damage-related diseases (Synthetic Communications, 2015).
Enantioselective Synthesis
The enantioselective synthesis of chiral intermediates for pharmaceuticals is another critical application area. The biotransformation of related compounds by specific bacterial strains for the production of chiral alcohols demonstrates the utility of these molecules in the green synthesis of drug intermediates, offering an environmentally friendly alternative to traditional chemical synthesis (Catalysts, 2019).
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3OS/c1-18-9-11-20(12-10-18)24-16-28-26(30(24)22-7-4-6-21(27)15-22)32-17-25(31)29-14-13-19-5-2-3-8-23(19)29/h2-12,15-16H,13-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGFRCXNQJLPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone |
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